2-Formyl-5-hydroxybenzonitrile
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Overview
Description
2-Formyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 It is characterized by the presence of a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From 3-bromo-4-hydroxybenzaldehyde:
-
From 2-hydroxybenzonitrile:
Industrial Production Methods: Industrial production methods for 2-Formyl-5-hydroxybenzonitrile are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Formyl-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and hydroxy groups.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Formyl-5-hydroxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 5-Formyl-2-hydroxybenzonitrile
- 2-Formyl-5-methoxyphenylboronic acid
- 5-Formyl-2-furoic acid
- 5-Formyl-1H-pyrrole-2-carboxylic acid
Comparison:
- 5-Formyl-2-hydroxybenzonitrile: Similar structure but different position of the formyl group.
- 2-Formyl-5-methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxy group, affecting its reactivity.
- 5-Formyl-2-furoic acid: Contains a furan ring, leading to different chemical properties.
- 5-Formyl-1H-pyrrole-2-carboxylic acid: Contains a pyrrole ring, influencing its reactivity and applications .
2-Formyl-5-hydroxybenzonitrile stands out due to its unique combination of formyl and hydroxy groups on a benzonitrile ring, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H5NO2 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-formyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-8(11)2-1-6(7)5-10/h1-3,5,11H |
InChI Key |
YWJDHFWICIRLON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C=O |
Origin of Product |
United States |
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